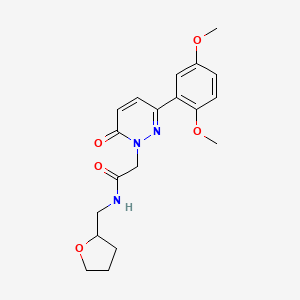
2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H23N3O5 and its molecular weight is 373.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cardiotonic Activity
Research has revealed that certain dihydropyridazinone derivatives, such as those related to the compound , exhibit potent positive inotropic effects. These compounds have been shown to significantly increase contractility in animal models, indicating potential applications in treating heart failure. One study highlighted the synthesis and inotropic activity of related compounds, demonstrating their efficacy and long-acting oral activity, which could lead to new therapeutic agents for cardiovascular diseases (Robertson et al., 1986).
Antimicrobial Activity
The synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine, has shown promising antimicrobial properties. These compounds have been evaluated against a range of bacterial and fungal strains, displaying significant antibacterial and antifungal activities. This suggests their potential as new antimicrobial agents, addressing the growing need for novel therapies against resistant pathogens (Hossan et al., 2012).
Anti-inflammatory Evaluation
Another study described the synthesis of a collection of peptidic pyrazinones via a multicomponent reaction, followed by deprotection and oxidative cyclization steps. These compounds were evaluated for their anti-inflammatory capacity in vivo, with several showing significant inhibition of induced edema. This highlights their potential as novel anti-inflammatory compounds, which could contribute to treatments for chronic diseases associated with inflammation (Hernández-Vázquez et al., 2018).
Histamine H3 Receptor Inverse Agonist
Optimization of pyridazin-3-one derivatives led to the identification of a potent, selective histamine H3 receptor inverse agonist. This compound, characterized by its high affinity and selectivity, demonstrates ideal pharmaceutical properties for CNS drugs. Its potential application in treating attentional and cognitive disorders underscores the importance of such compounds in developing new therapeutic options for neurological conditions (Hudkins et al., 2011).
Synthesis and Characterization of Novel Compounds
Further research into related chemical structures has led to the synthesis and characterization of new classes of compounds, including pyridazin-3-one and 2-amino-5-arylazopyridine derivatives. These studies not only expand the chemical space of these compound classes but also explore their potential utility in synthesizing fused azines, which could have various applications in medicinal chemistry and material sciences (Ibrahim & Behbehani, 2014).
properties
IUPAC Name |
2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5/c1-25-13-5-7-17(26-2)15(10-13)16-6-8-19(24)22(21-16)12-18(23)20-11-14-4-3-9-27-14/h5-8,10,14H,3-4,9,11-12H2,1-2H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVDZVMKIIFBCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC(=O)NCC3CCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(3,4-dimethylphenyl)pyridazine](/img/structure/B2370832.png)
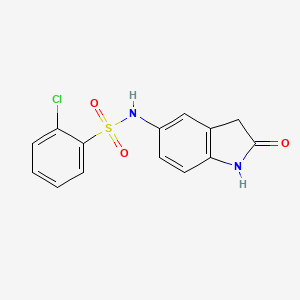

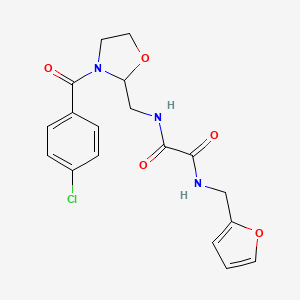
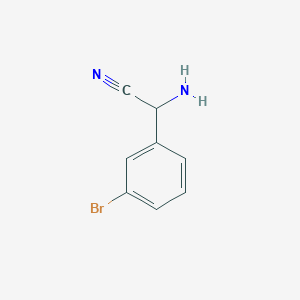
![2-Phenyl-3,5,6,7-tetrahydro-cyclopenta[e]pyrimidin-4-one](/img/structure/B2370840.png)

![tert-Butyl 3-[(furan-2-ylmethyl)amino]propanoate](/img/structure/B2370842.png)
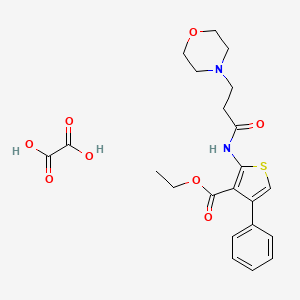
![(E)-1-(4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2370847.png)
![N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-4-phenylbenzamide](/img/structure/B2370848.png)
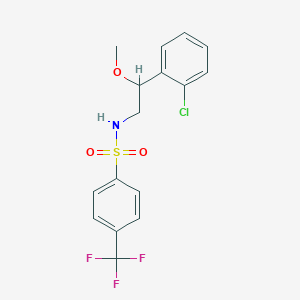
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2370852.png)
![[2-oxo-2-(2,4,5-trimethylphenyl)ethyl] (2S)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2370853.png)